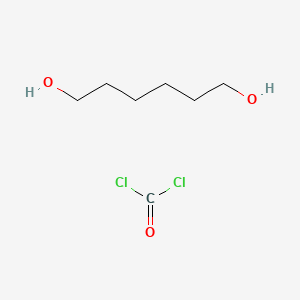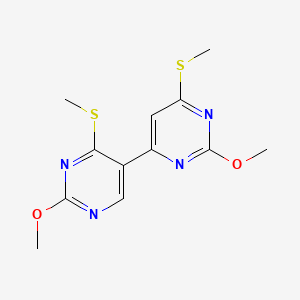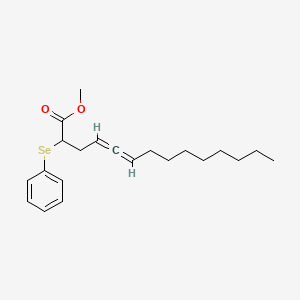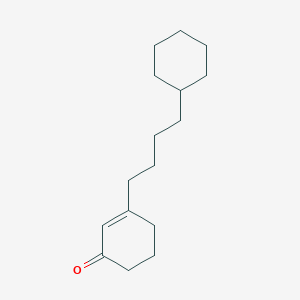
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; hexanedioic acid: is a compound that forms part of the family of polyesters. These compounds are typically used in the production of various types of polymers, which have applications in numerous industries, including textiles, packaging, and automotive sectors. The compound is known for its role in creating durable and versatile materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a condensation polymerization reaction. This process typically requires the presence of a dicarboxylic acid (benzene-1,3-dicarboxylic acid and hexanedioic acid) and a diol (butane-1,4-diol). The reaction is carried out under high temperatures (around 260°C) and low pressure to facilitate the formation of ester bonds .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo polymerization. The resulting polymer is then extruded, cooled, and cut into pellets for further processing .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol groups present in butane-1,4-diol.
Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry:
- Used in the synthesis of advanced polymers and materials with specific properties.
Biology:
- Research into biodegradable polymers for medical applications, such as sutures and drug delivery systems.
Medicine:
- Potential use in creating biocompatible materials for implants and prosthetics.
Industry:
作用機序
The compound exerts its effects primarily through the formation of ester bonds during polymerization. The molecular targets include the hydroxyl groups of butane-1,4-diol and the carboxyl groups of benzene-1,3-dicarboxylic acid and hexanedioic acid. The pathways involved include condensation reactions that result in the elimination of water molecules and the formation of long polymer chains .
類似化合物との比較
Terephthalic acid; ethane-1,2-diol: Used in the production of polyethylene terephthalate (PET).
Isophthalic acid; ethane-1,2-diol: Used in the production of high-performance resins and coatings.
Uniqueness:
特性
CAS番号 |
60608-99-3 |
|---|---|
分子式 |
C18H26O10 |
分子量 |
402.4 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChIキー |
UUXDKTFEYLYPJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
関連するCAS |
60608-99-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)






![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)

